
N'-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonohydrazide is a useful research compound. Its molecular formula is C15H15ClN2O2S and its molecular weight is 322.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.0542766 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photosensitive Protecting Groups Recent studies have highlighted the application of photosensitive protecting groups, such as N'-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonohydrazide, in synthetic chemistry. These compounds are showing promise in the development of new synthetic pathways, demonstrating potential for future applications in creating more efficient and selective synthetic reactions. The use of such photosensitive groups can lead to advancements in the precision and control over chemical synthesis, opening new avenues for research and development in the chemical sciences (B. Amit, U. Zehavi, & A. Patchornik, 1974).
Environmental Impacts of Sunscreen Ingredients Research into the environmental effects of sunscreen active ingredients, including compounds related to this compound, has raised concerns about their potential impact on aquatic ecosystems. Studies have identified the presence of UV filters in water sources worldwide, suggesting that these compounds are not easily removed by common wastewater treatment techniques. The environmental persistence of these chemicals, including their potential contribution to coral reef bleaching and accumulation in fish, underscores the need for continued investigation into their long-term ecological effects (S. Schneider & H. Lim, 2019).
Analytical Methods for Antioxidant Activity The evaluation of antioxidant activity in various substances, possibly including derivatives of this compound, remains a crucial area of research. Recent reviews discuss the importance of identifying and understanding the antioxidant properties of compounds, which could have significant implications for food engineering, medicine, and pharmacy. The development of sophisticated analytical methods to assess these properties highlights the ongoing need for comprehensive studies that can contribute to our understanding of antioxidant mechanisms and their applications in health and disease management (I. Munteanu & C. Apetrei, 2021).
Developmental Toxicity of UV Filters Investigations into the developmental toxicity of UV filters, which may share chemical characteristics with this compound, indicate potential risks during development. Studies have shown that certain UV filters can exhibit estrogenic and anti-androgenic activity, with implications for wildlife and human exposure. The presence of these compounds in various environmental compartments, including human milk, suggests a need for further research into their safety, especially regarding their effects on developmental processes (M. Schlumpf et al., 2008).
Wirkmechanismus
Mode of Action
The mode of action of N’-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonohydrazide is currently unknown . It is likely that the compound interacts with its targets, leading to changes in cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N’-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonohydrazide . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized and excreted by the body.
Eigenschaften
IUPAC Name |
N-[(E)-(4-chloro-3-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-11-3-6-14(7-4-11)21(19,20)18-17-10-13-5-8-15(16)12(2)9-13/h3-10,18H,1-2H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTVVMXCWIXMCO-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
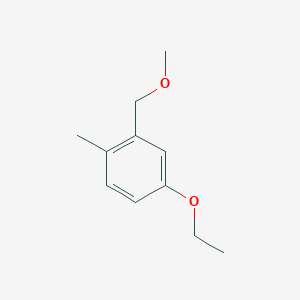


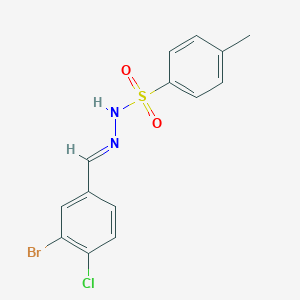

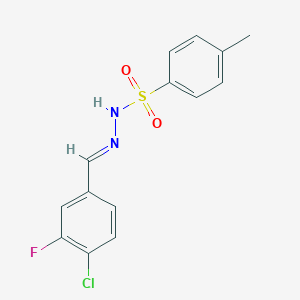
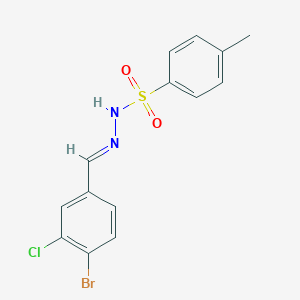

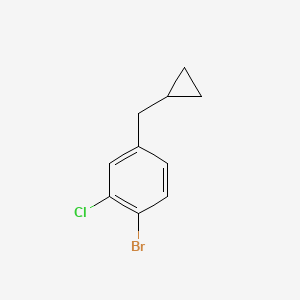

![N-[(E)-(4-fluoro-3-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B6290788.png)



